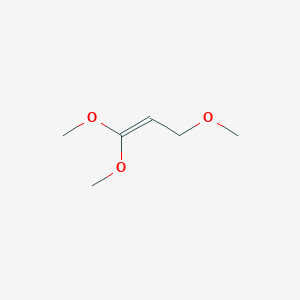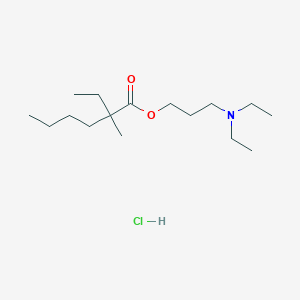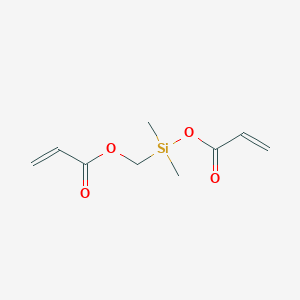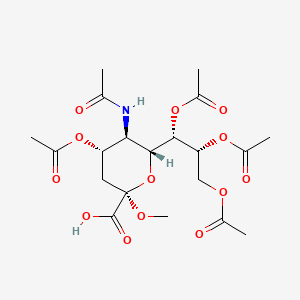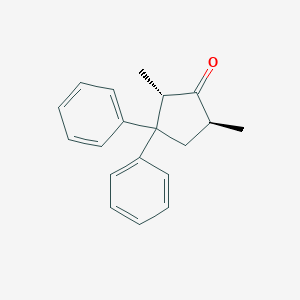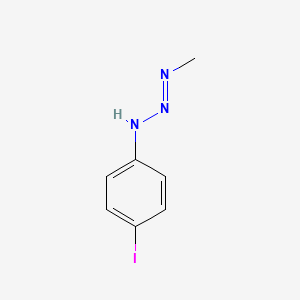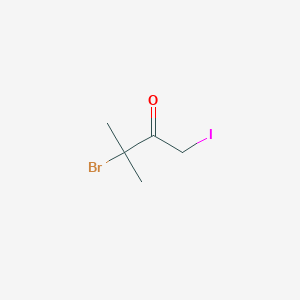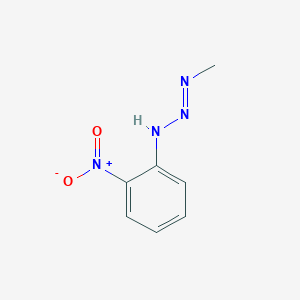
(1E)-1-Methyl-3-(2-nitrophenyl)triaz-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-Methyl-3-(2-nitrophenyl)triaz-1-ene is an organic compound belonging to the class of triazene derivatives Triazenes are known for their diverse applications in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-Methyl-3-(2-nitrophenyl)triaz-1-ene typically involves the reaction of 2-nitroaniline with methylating agents under controlled conditions. One common method is the diazotization of 2-nitroaniline followed by coupling with methylamine. The reaction conditions often require acidic or basic environments to facilitate the formation of the triazene linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, with careful control of temperature, pH, and reaction time. Solvent extraction and recrystallization are commonly used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-1-Methyl-3-(2-nitrophenyl)triaz-1-ene undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The triazene group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazene derivatives.
Aplicaciones Científicas De Investigación
(1E)-1-Methyl-3-(2-nitrophenyl)triaz-1-ene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1E)-1-Methyl-3-(2-nitrophenyl)triaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. The triazene group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and induction of cell death.
Comparación Con Compuestos Similares
Similar Compounds
(1E)-1-Methyl-3-(2-nitrophenyl)triaz-2-ene: Similar structure but with a different position of the triazene group.
(1E)-1-Methyl-3-(4-nitrophenyl)triaz-1-ene: Similar structure but with a different position of the nitrophenyl group.
(1E)-1-Methyl-3-(2-aminophenyl)triaz-1-ene: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(1E)-1-Methyl-3-(2-nitrophenyl)triaz-1-ene is unique due to its specific arrangement of the triazene and nitrophenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
51029-18-6 |
|---|---|
Fórmula molecular |
C7H8N4O2 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
N-(methyldiazenyl)-2-nitroaniline |
InChI |
InChI=1S/C7H8N4O2/c1-8-10-9-6-4-2-3-5-7(6)11(12)13/h2-5H,1H3,(H,8,9) |
Clave InChI |
XTLWCVOSWCIKQY-UHFFFAOYSA-N |
SMILES canónico |
CN=NNC1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


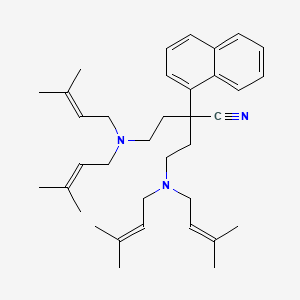
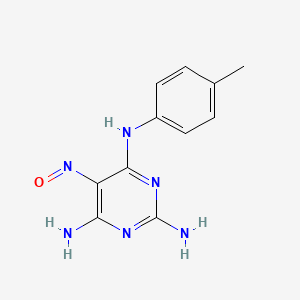
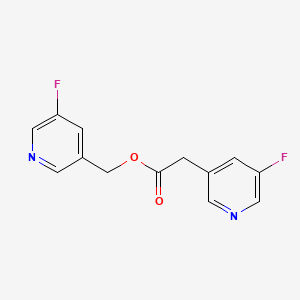
![1,1,8-Trimethyl-4-methylidenedodecahydro-4a,7-methanocyclopenta[b]heptalene-2,5,8,11,11a,12(1h)-hexol](/img/structure/B14664146.png)
![Lithium, [(phenylsulfinyl)methyl]-](/img/structure/B14664148.png)
